molecular formula C23H24ClO2P B106489 (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride CAS No. 18480-27-8

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride

Cat. No.: B106489
CAS No.: 18480-27-8
M. Wt: 398.9 g/mol
InChI Key: LISODHVYQSLGJD-UHFFFAOYSA-M
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Description

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C23H24ClO2P and a molecular weight of 398.862221. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate ethoxycarbonyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to yield different phosphonium derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphonium salts .

Scientific Research Applications

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is employed in biochemical studies to investigate cellular processes and enzyme functions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide
  • (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium iodide
  • (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium fluoride

Uniqueness

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride is unique due to its specific chloride ion, which influences its reactivity and interaction with other molecules. This makes it distinct from its bromide, iodide, and fluoride counterparts, which may exhibit different chemical behaviors and applications .

Properties

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2P.ClH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISODHVYQSLGJD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18480-27-8
Record name Phosphonium, (2-ethoxy-1-methyl-2-oxoethyl)triphenyl-, chloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=18480-27-8
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Record name (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride
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Record name Phosphonium, chloride, ethyl ester
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Record name (2-ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride
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